3-amino-6-ethoxy-1H-isoindole-5-carboxamide
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Overview
Description
3-amino-6-ethoxy-1H-isoindole-5-carboxamide is a synthetic compound belonging to the isoindole family. . The presence of amino and carboxamide groups in the structure of this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-amino-6-ethoxy-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines or benzyl halides.
Introduction of Functional Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions.
Ethoxy Group Addition: The ethoxy group can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-amino-6-ethoxy-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Scientific Research Applications
3-amino-6-ethoxy-1H-isoindole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: Researchers investigate its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound is used as a probe to study protein-ligand interactions and to elucidate the mechanisms of action of bioactive molecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-amino-6-ethoxy-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function . It may also interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-amino-6-ethoxy-1H-isoindole-5-carboxamide can be compared with other isoindole derivatives, such as:
3-amino-1H-isoindole-5-carboxamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
6-ethoxy-1H-isoindole-5-carboxamide: Lacks the amino group, which may influence its ability to participate in certain chemical reactions and its interaction with biological targets.
3-amino-6-methoxy-1H-isoindole-5-carboxamide: Contains a methoxy group instead of an ethoxy group, which may alter its physicochemical properties and biological activity.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity that may not be present in other similar compounds .
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-amino-6-ethoxy-1H-isoindole-5-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-9-3-6-5-14-10(12)7(6)4-8(9)11(13)15/h3-4H,2,5H2,1H3,(H2,12,14)(H2,13,15) |
InChI Key |
PFKWKVAMYYHBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CN=C2N)C(=O)N |
Origin of Product |
United States |
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